4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5S/c17-12-6-8-15(9-7-12)25(23,24)10-2-5-16(20)18-13-3-1-4-14(11-13)19(21)22/h1,3-4,6-9,11H,2,5,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYSSELNAWMBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butanamide moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the nitro group.
Reduction: Formation of 4-(4-chlorobenzenesulfonyl)-N-(3-aminophenyl)butanamide.
Oxidation: Formation of oxidized derivatives of the butanamide moiety.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide exhibit significant anticancer properties. The sulfonamide group is known to interact with various biological targets, leading to apoptosis in cancer cells. For instance, studies have shown that sulfonamides can inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Sulfonamides are widely recognized for their antibacterial effects, particularly against Gram-positive bacteria. This application is critical in the development of new antibiotics as resistance to existing drugs becomes increasingly prevalent .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of sulfonamide derivatives. The compound could potentially inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Synthetic Organic Chemistry
Reagent in Organic Synthesis
this compound can serve as a versatile reagent in organic synthesis. Its ability to form stable intermediates allows for the development of complex molecules through various coupling reactions. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals .
Building Block for Drug Development
The compound can act as a building block for synthesizing more complex pharmaceutical agents. Its functional groups can be modified to enhance bioactivity or selectivity towards specific biological targets. This adaptability makes it a valuable component in drug discovery programs .
Case Studies
-
Anticancer Research
A study conducted on related sulfonamide compounds demonstrated their efficacy against various cancer cell lines, showcasing the potential of 4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide as an anticancer agent. The mechanism involved the inhibition of key enzymes involved in cell proliferation . -
Antimicrobial Testing
In vitro tests have indicated that derivatives of this compound possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These findings support the continued exploration of sulfonamides as a source of new antimicrobial agents . -
Synthetic Applications
Researchers have successfully utilized 4-(4-chlorobenzenesul
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological macromolecules. The chlorobenzenesulfonyl group can also participate in binding interactions with proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on the Aromatic Ring
4-[2,4-Bis(2-Methylbutan-2-yl)Phenoxy]-N-(4-Chloro-3-Nitrophenyl)Butanamide ()
- Key Structural Difference: Replaces the benzenesulfonyl group with a bulky bis-tert-pentylphenoxy substituent.
- Steric Effects: Bulky substituents may hinder binding to flat active sites compared to the planar benzenesulfonyl group in the target compound.
N-(3-Acetylphenyl)-4-(4-Chloro-2-Methylphenoxy)Butanamide ()
- Key Structural Difference: Features a 4-chloro-2-methylphenoxy group and an acetylated phenyl ring.
- Impact: Electronic Properties: The acetyl group acts as a moderate electron-withdrawing group, less potent than the nitro group, altering electronic interactions with targets . Solubility: The methylphenoxy group may improve solubility relative to the nitro-substituted analogue.
4-Chloro-N-(3-Nitrophenyl)Butanamide ()
- Key Structural Difference : Lacks the benzenesulfonyl group entirely.
Heterocyclic and Functional Group Variations
4-Chloro-N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)Butanamide ()
- Key Structural Difference: Incorporates a cyano-substituted benzothiophene ring.
- Aromatic System: The benzothiophene ring introduces sulfur-based interactions, which may enhance binding to hydrophobic pockets.
Pyrimidinyl-CTPS1 Inhibitors ()
- Key Structural Difference : Contains a pyrimidinyl core and cyclopropanesulfonamido group.
- Impact :
Data Table: Comparative Properties of Analogues
Research Findings and Implications
- Sulfonyl vs. Phenoxy Groups: The benzenesulfonyl group in the target compound provides distinct hydrogen-bonding capabilities compared to phenoxy-based analogues, which rely on ether linkages for interactions.
- Therapeutic Potential: Structural similarities to CTPS1 inhibitors () suggest possible applications in proliferative diseases, though further studies are needed to validate target engagement.
Biological Activity
4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article reviews the biological activity of this compound, supported by various studies and data.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 242.66 g/mol
- CAS Number : 82547-19-1
Research indicates that the biological activity of this compound is primarily linked to its ability to interact with specific biological targets, notably enzymes involved in viral replication and cellular signaling pathways. The presence of the chlorobenzenesulfonyl and nitrophenyl groups enhances its binding affinity and specificity towards these targets.
Antiviral Activity
A significant focus of recent studies has been on the compound's inhibitory effects on SARS-CoV nsp14, an enzyme critical for viral replication. In a study assessing various derivatives, it was found that compounds with a nitro group in the para position exhibited enhanced inhibitory activity compared to those lacking this modification. The most effective derivative showed an IC value significantly lower than that of standard inhibitors, indicating strong potential as an antiviral agent .
Anticancer Potential
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. A comparative study highlighted that this compound outperformed several known anticancer agents in terms of potency .
Case Studies
Research Findings
- Inhibition of Methyltransferases : The compound has been shown to inhibit RNA methyltransferases, which are essential for viral RNA cap methylation, thereby preventing effective viral replication .
- Cytotoxicity Assays : In various cancer cell lines, this compound exhibited IC values in the low micromolar range, indicating significant anticancer properties .
- Thermal Stability Assays : Thermal shift assays indicated that the compound stabilizes target proteins upon binding, which correlates with its observed biological activities .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(4-chlorobenzenesulfonyl)-N-(3-nitrophenyl)butanamide?
The synthesis involves multi-step reactions, including sulfonylation and amidation. Key considerations include:
- Temperature control : Maintaining 0–5°C during sulfonylation to prevent side reactions (e.g., nitro group reduction) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation .
Analytical validation : Monitor reaction progress via HPLC (retention time ~12.5 min) and confirm purity (>95%) using H/C NMR (e.g., sulfonyl proton at δ 8.1–8.3 ppm) .
Q. Which analytical techniques are critical for characterizing this compound?
A combination of methods ensures structural and functional validation:
Q. How can researchers assess the compound’s stability under various experimental conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C) .
- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Stability decreases below pH 4 due to sulfonamide hydrolysis .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy shows λ shifts under prolonged light exposure .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
- Molecular docking : Screen against targets like COX-2 or EGFR (docking scores < -7.0 kcal/mol suggest strong binding) .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability (RMSD < 2.0 Å indicates robustness) .
Q. What strategies resolve contradictions in reported bioactivity data?
- Orthogonal assays : Compare enzyme inhibition (e.g., IC values) across multiple assays (fluorescence vs. calorimetry) .
- Statistical DOE : Apply factorial design to isolate variables (e.g., solvent polarity, temperature) affecting bioactivity .
- Meta-analysis : Aggregate data from structurally analogous sulfonamides to identify trends (e.g., Cl substitution enhances antimicrobial potency) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with modified nitro or chlorophenyl groups and test against targets (e.g., IC changes >50% indicate critical substituents) .
- Pharmacophore mapping : Identify essential moieties (e.g., sulfonyl group for hydrogen bonding) using 3D-QSAR models .
- In vitro-in vivo correlation : Compare enzyme inhibition (in vitro) with pharmacokinetic profiles (e.g., logP > 3.0 improves bioavailability) .
Q. What advanced techniques elucidate its mechanism of action?
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., resolution ≤1.8 Å) .
- Isotopic labeling : Use C-labeled compound to track metabolic pathways in cell cultures .
- Kinetic studies : Determine inhibition constants (K) via Lineweaver-Burk plots under varied substrate concentrations .
Q. How to address solubility challenges in biological assays?
| Approach | Method |
|---|---|
| Co-solvents | Use DMSO (<1% v/v) to maintain solubility without cytotoxicity . |
| Lipid formulations | Encapsulate in liposomes (size ~100 nm) to enhance aqueous dispersion . |
| pH adjustment | Solubilize in phosphate buffer (pH 7.4) for in vitro studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
